![molecular formula C18H18N2O4S B3004761 (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-99-3](/img/structure/B3004761.png)
(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole and its derivatives are a class of compounds that have been extensively studied for their wide range of biological activities . They have been found to possess anti-inflammatory, anticancer, and antimicrobial properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative and reaction conditions .
Scientific Research Applications
1. Potential Antipsychotic Properties
One significant application of compounds related to (E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is in the development of potential antipsychotic agents. A study by Högberg et al. (1990) examined the synthesis and antidopaminergic properties of similar benzamides. The findings indicated that these compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, show promise in inhibiting hyperactivity, which may indicate a lower tendency to induce extrapyramidal side effects at antipsychotic doses (Högberg et al., 1990).
2. Anti-Inflammatory and Analgesic Agents
Novel compounds derived from similar chemical structures have been synthesized for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) explored derivatives such as benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant inhibition of cyclooxygenase enzymes and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
3. Antioxidant and Antibacterial Activities
Another application is found in the antioxidant and antibacterial properties of related benzamide compounds. Yakan et al. (2020) synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid and demonstrated effective antioxidant, free radical scavenging, and metal chelating activities. Some compounds also showed significant in vitro antibacterial activity against various bacterial strains (Yakan et al., 2020).
4. Antiamobic Agents
In the search for potent amoebicides, compounds with a similar structure have been investigated. Misra and Saxena (1976) synthesized N-substituted 2-nitro-4,5-dimethoxybenzamides to examine their potential as antiamobic agents, although the specific activity against E. histolytica was not significant in this study (Misra & Saxena, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-15-12(22-2)8-6-10-14(15)25-18(20)19-17(21)11-7-5-9-13(23-3)16(11)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTDKLKYOHARDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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